molecular formula C10H13NO2 B3043225 Methyl 4-(ethylamino)benzoate CAS No. 79663-14-2

Methyl 4-(ethylamino)benzoate

Cat. No.: B3043225
CAS No.: 79663-14-2
M. Wt: 179.22 g/mol
InChI Key: QNRGFOGJMSRYIH-UHFFFAOYSA-N
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Description

Methyl 4-(ethylamino)benzoate is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the amino group is substituted with an ethyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(ethylamino)benzoate can be synthesized through the esterification of 4-(ethylamino)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the use of high-purity reagents and controlled temperature and pressure conditions to ensure consistent product quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-(ethylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(ethylamino)benzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of local sensation without affecting consciousness .

Comparison with Similar Compounds

    Methyl 4-(methylamino)benzoate: Similar in structure but with a methyl group instead of an ethyl group.

    Methyl 4-aminobenzoate: Lacks the ethyl substitution on the amino group.

    Methyl 3-amino-4-(ethylamino)benzoate: Has an additional amino group on the benzene ring.

Uniqueness: Methyl 4-(ethylamino)benzoate is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity compared to its analogs .

Biological Activity

Methyl 4-(ethylamino)benzoate, an organic compound with the molecular formula C10H13NO2, is a derivative of benzoic acid where the carboxyl group is esterified with methanol, and the amino group is substituted with an ethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including local anesthetic effects, antimicrobial properties, and applications in drug formulations.

This compound can be synthesized through the esterification of 4-(ethylamino)benzoic acid with methanol, typically using an acid catalyst under reflux conditions. This reaction allows for the introduction of various functional groups, tailoring the compound for specific applications in pharmaceuticals and organic synthesis.

Table 1: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Methyl 4-amino-3-(ethylamino)benzoateContains amino groupsKnown for enhanced local anesthetic effects
Methyl 4-cyanobenzoateLacks ethylamino groupPrimarily used as a building block
Methyl 3-(cyanomethyl)benzoateDifferent position of cyano groupExhibits different reactivity patterns
Methyl 4-(2-aminoethyl)benzoateContains a longer amino chainPotentially different biological activities

Local Anesthetic Effects

This compound acts as a local anesthetic by blocking sodium ion channels on nerve membranes. This mechanism reduces the passage of sodium ions, inhibiting nerve impulse conduction and resulting in a loss of local sensation without affecting consciousness. Studies have shown that it exhibits comparable efficacy to other local anesthetics in clinical settings .

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further exploration in antimicrobial therapies. The presence of the ethylamino group appears to enhance its reactivity and biological properties.

Case Studies and Research Findings

  • Local Anesthetic Efficacy : A study comparing several benzoate derivatives found that this compound exhibited significant local anesthetic effects, comparable to established anesthetics like tetracaine and pramocaine. The study measured surface anesthesia and infiltration anesthesia, confirming its potential for clinical use .
  • Antimicrobial Screening : In another study, this compound was tested against common pathogens. The results indicated that it inhibited the growth of several strains, suggesting its potential utility as an antimicrobial agent.
  • Pharmacokinetics Studies : Investigations into the pharmacokinetics of this compound revealed important insights into its absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for understanding its therapeutic window and safety profile in clinical applications.

Properties

IUPAC Name

methyl 4-(ethylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-11-9-6-4-8(5-7-9)10(12)13-2/h4-7,11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRGFOGJMSRYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 25.0 g (0.165 mol) 4-aminobenzoic acid methyl ester, 21.75 mL (0.165 mol) of diethyl sulfate and 30 mL (0.174 mol) of diisopropyl ethyl amine was heated to 120° C. for 1 hour. The reaction was exothermic and the temperature rose to 140° C. The mixture was allowed to cool down to room temperature and 100 mL of water was added. 4-(ethylamino)benzoic acid methyl ester crystallized over night, was isolated by filtration, washed 3 times with water and dried. The crude 4-(ethylamino)benzoic acid methyl ester was recrystallized from methanol. 14.44 g of 4-(ethylamino)benzoic acid methyl ester was isolated (m.p. 132-135° C.).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
21.75 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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